Cas no 866151-70-4 (N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine)
N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine Chemical and Physical Properties
Names and Identifiers
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- N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine
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- MDL: MFCD05669230
- Inchi: 1S/C11H9Cl2N3/c12-9-2-1-8(5-10(9)13)6-16-11-7-14-3-4-15-11/h1-5,7H,6H2,(H,15,16)
- InChI Key: LRKUGIJJWRPNCR-UHFFFAOYSA-N
- SMILES: C1(NCC2=CC=C(Cl)C(Cl)=C2)=NC=CN=C1
N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB301515-500 mg |
N-(3,4-Dichlorobenzyl)-2-pyrazinamine, 90%; . |
866151-70-4 | 90% | 500 mg |
€678.60 | 2023-07-20 | |
| abcr | AB301515-500mg |
N-(3,4-Dichlorobenzyl)-2-pyrazinamine, 90%; . |
866151-70-4 | 90% | 500mg |
€678.60 | 2025-04-16 | |
| A2B Chem LLC | AI77396-1mg |
N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine |
866151-70-4 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI77396-5mg |
N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine |
866151-70-4 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI77396-10mg |
N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine |
866151-70-4 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI77396-500mg |
N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine |
866151-70-4 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633894-1mg |
N-(3,4-dichlorobenzyl)pyrazin-2-amine |
866151-70-4 | 98% | 1mg |
¥428.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633894-5mg |
N-(3,4-dichlorobenzyl)pyrazin-2-amine |
866151-70-4 | 98% | 5mg |
¥529.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633894-10mg |
N-(3,4-dichlorobenzyl)pyrazin-2-amine |
866151-70-4 | 98% | 10mg |
¥739.00 | 2024-04-27 | |
| Ambeed | A956355-1g |
N-[(3,4-Dichlorophenyl)methyl]pyrazin-2-amine |
866151-70-4 | 90% | 1g |
$611.0 | 2025-04-16 |
N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine Suppliers
N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine
Research Briefing on N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine (CAS: 866151-70-4): Recent Advances and Applications in Chemical Biology and Medicine
N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine (CAS: 866151-70-4) is a small-molecule compound that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's unique structural features, including the pyrazine core and the dichlorophenyl moiety, make it a promising candidate for drug discovery and development.
Recent studies have explored the synthesis and optimization of N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine, with a focus on improving yield and purity. Advanced synthetic routes, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high-efficiency production. These advancements are critical for scaling up the compound for preclinical and clinical studies. Additionally, computational chemistry tools have been utilized to predict the compound's physicochemical properties and optimize its drug-like characteristics.
The biological activity of N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine has been investigated in various in vitro and in vivo models. Preliminary data suggest that the compound exhibits potent inhibitory effects on specific enzymatic targets, such as kinases and proteases, which are implicated in cancer and inflammatory diseases. For instance, a 2023 study demonstrated its efficacy in suppressing tumor growth in xenograft models, highlighting its potential as an anticancer agent. Further mechanistic studies are underway to elucidate its mode of action and identify potential off-target effects.
In addition to its therapeutic potential, N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine has been explored as a chemical probe in biological research. Its ability to selectively bind to certain proteins makes it a valuable tool for studying signaling pathways and protein-protein interactions. Recent work has leveraged this compound to uncover novel insights into cellular processes, such as apoptosis and autophagy, providing a foundation for future drug discovery efforts.
Despite these promising findings, challenges remain in the development of N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and toxicity need to be addressed through further optimization and preclinical testing. Collaborative efforts between academia and industry will be essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine represents a compelling case study in the intersection of chemical biology and medicinal chemistry. Its multifaceted applications—from drug discovery to chemical probes—underscore its versatility and potential impact on human health. Continued research and development will be crucial to fully realize its therapeutic and scientific value.
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